molecular formula C5H12Cl2N4S B8191557 [4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride

[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride

Cat. No.: B8191557
M. Wt: 231.15 g/mol
InChI Key: YYUCODOVEAKPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride is an organic compound with the chemical formula C5H8Cl2N4S. It is a white crystalline powder commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

The synthesis of [4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride typically involves the reaction of 2-thio-4-chloromethylthiazole with guanidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This mechanism is particularly relevant in its potential therapeutic applications.

Comparison with Similar Compounds

[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit potential therapeutic effects.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazolidin-2-yl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h3,5,9H,1-2H2,(H4,7,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCODOVEAKPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)N=C(N)N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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